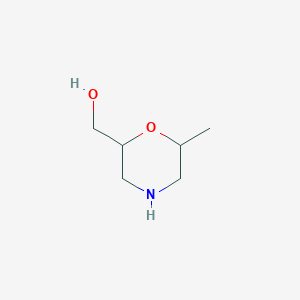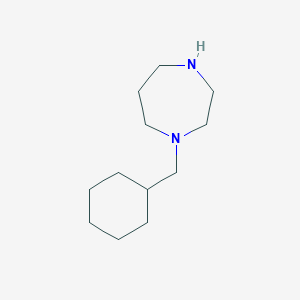
1-(Cyclohexylmethyl)-1,4-diazepane
Übersicht
Beschreibung
“1-(Cyclohexylmethyl)-1,4-diazepane” is a diazepane derivative. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. They are used in various fields, including medicinal chemistry and drug design .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a seven-membered diazepane ring with a cyclohexylmethyl group attached to one of the nitrogen atoms. The exact structure would depend on the specific isomer .Chemical Reactions Analysis
Diazepanes can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the ring . The specific reactions that “this compound” could undergo would depend on its exact structure and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. For example, similar compounds like cyclohexylmethylpiperazine have a density of 0.93 and a melting point of 87.8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Significance
1,4-Diazepines, including compounds like 1-(Cyclohexylmethyl)-1,4-diazepane, are two nitrogen-containing seven-membered heterocyclic compounds. They are known for a wide range of biological activities. The synthesis, reactions, and biological evaluation of 1,4-diazepines have been of interest to scientists for decades. This class of compounds demonstrates significant biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. These activities suggest their potential utility in pharmaceutical industries (Rashid et al., 2019).
Synthetic Utilities and Approaches
Research has also focused on the synthetic utilities of o-phenylenediamines for constructing benzimidazoles, quinoxalines, and benzo[1,5]diazepines, such as this compound. These compounds are synthesized from the condensation of o-phenylenediamines with various electrophilic reagents, showcasing the versatility and applicability of this chemical class in developing pharmacologically relevant compounds (Ibrahim, 2011).
Pharmacodynamic Properties and Efficacy
The pharmacodynamic properties and efficacy of diazepine compounds in treating anxiety and depression have been thoroughly reviewed. Alprazolam, related to diazepines, exhibits antidepressant activity and demonstrates efficacy comparable to imipramine in treating unipolar depression. This suggests the potential of diazepines, including those structurally related to this compound, in psychiatric treatment settings (Dawson et al., 1984).
Environmental and Analytical Aspects
The environmental occurrence, fate, and transformation of benzodiazepines, including compounds structurally related to this compound, have been examined. Studies focus on their presence in wastewater and surface water, revealing the persistent nature of these compounds in the environment and the challenges associated with their removal during water treatment processes. This research highlights the importance of understanding the environmental impact and degradation pathways of diazepines (Kosjek et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(cyclohexylmethyl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-2-5-12(6-3-1)11-14-9-4-7-13-8-10-14/h12-13H,1-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOYHABMLRNQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



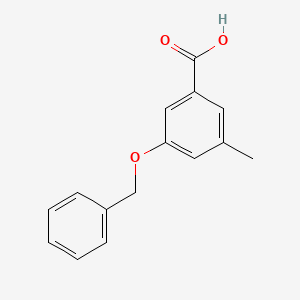
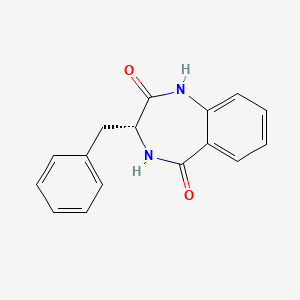
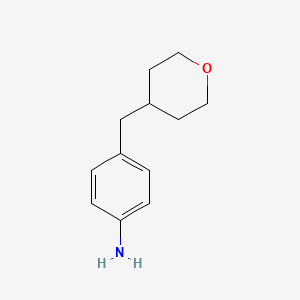
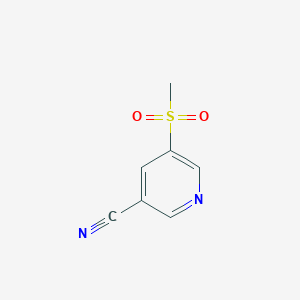
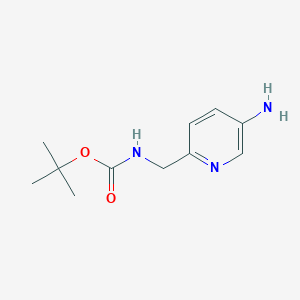
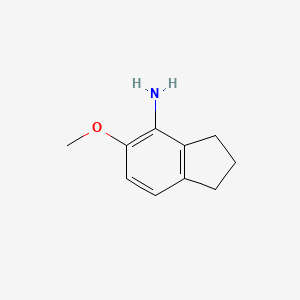
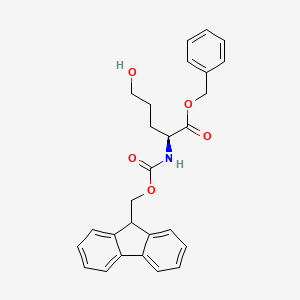


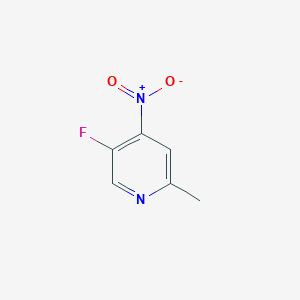
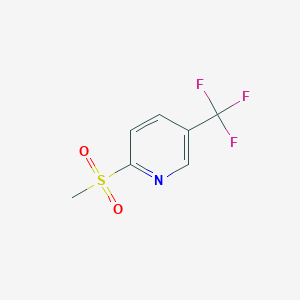
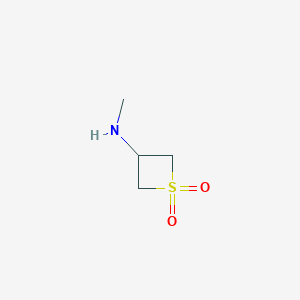
![1,1-Difluorospiro[2.5]octan-6-amine](/img/structure/B3110091.png)
